2,4-Di-tert-butyl-6-nitrophenol (CAS 20039-94-5) is a highly sterically hindered, functionalized aromatic compound primarily procured as a robust precursor for advanced ligand synthesis and active pharmaceutical ingredients (APIs). Characterized by two bulky tert-butyl groups at the 2- and 4-positions and a strongly electron-withdrawing nitro group at the 6-position, this compound serves as the critical starting material for 2-amino-4,6-di-tert-butylphenol. It is widely utilized in the preparation of Schiff base (Salen/Salalen) ligands for transition metal-catalyzed olefin and cyclic ester polymerizations. Furthermore, its specific substitution pattern makes it an essential analytical standard and intermediate in biomimetic studies of peroxynitrite reactivity, as well as a key impurity reference standard in the synthesis of the CFTR potentiator drug Ivacaftor [1].
Attempting to substitute 2,4-di-tert-butyl-6-nitrophenol with either its un-nitrated precursor (2,4-di-tert-butylphenol) or less hindered nitrophenols (such as 2-nitrophenol) fundamentally compromises downstream workflows. In-house nitration of the baseline phenol is notoriously unpredictable, frequently suffering from competitive oxidative dimerization or excessive nitration that strips a tert-butyl group, drastically reducing yields and necessitating tedious chromatographic purification[1]. Conversely, substituting with unhindered nitrophenols eliminates the critical steric bulk required to prevent catalyst dimerization in downstream Ti, Zr, and Al complexes, rendering the resulting catalysts inactive for targeted polymerizations [2]. Thus, direct procurement of the pure, pre-nitrated, di-tert-butylated compound is essential for reproducible ligand architecture and consistent synthetic efficiency.
For laboratories synthesizing bulky Schiff base ligands, procuring pre-synthesized 2,4-di-tert-butyl-6-nitrophenol is significantly more efficient than performing in-house nitration of 2,4-di-tert-butylphenol. Direct nitration using nitric acid in acetic acid is highly sensitive to conditions and frequently results in major side reactions. Specifically, the reaction can undergo oxidative coupling to yield 3,3′,5,5′-tetra-tert-butyl-[1,1′-biphenyl]-2,2′-diol, or suffer from excessive nitration that displaces a tert-butyl group to form 2-tert-butyl-4,6-dinitrophenol as the main product[1]. These side reactions can drop the target yield from an expected ~83% down to near zero in failed batches, requiring extensive silica gel chromatography to isolate the desired product [1].
| Evidence Dimension | Synthesis yield and purity profile |
| Target Compound Data | >98% purity when procured directly, ready for immediate reduction. |
| Comparator Or Baseline | 2,4-Di-tert-butylphenol (in-house nitration) |
| Quantified Difference | In-house nitration yields fluctuate (often <83%) with high risks of forming dinitrated or biphenol byproducts, whereas direct procurement guarantees 100% usable precursor. |
| Conditions | Nitration via concentrated HNO3 in acetic acid at 10 °C vs. direct commercial procurement. |
Purchasing the purified nitrophenol eliminates hazardous, low-yield nitration steps and costly chromatographic purification in ligand synthesis workflows.
2,4-Di-tert-butyl-6-nitrophenol is frequently procured as a stable reservoir for its highly reactive downstream derivative, 2-amino-4,6-di-tert-butylphenol. The amino compound is highly susceptible to air oxidation, rapidly degrading into colored quinone or imine derivatives unless stored under strict inert atmosphere [1]. In contrast, the nitro compound is indefinitely stable under ambient air and room temperature. It can be quantitatively reduced to the amino form (often >95% yield) using standard Pd/C and hydrogen gas at room temperature immediately prior to Schiff base condensation [2]. This stability differential makes the nitro compound a highly practical procurement choice for long-term laboratory stocking.
| Evidence Dimension | Ambient storage stability and handling requirements |
| Target Compound Data | 2,4-Di-tert-butyl-6-nitrophenol is indefinitely stable under ambient atmospheric conditions. |
| Comparator Or Baseline | 2-Amino-4,6-di-tert-butylphenol (downstream product) |
| Quantified Difference | The amino analog requires inert atmosphere (N2/Ar) and cold storage to prevent rapid oxidative degradation, while the nitro precursor requires zero specialized storage. |
| Conditions | Long-term storage under ambient air vs. inert atmosphere. |
Procuring the nitro compound as a stable reservoir allows laboratories to generate the air-sensitive amino precursor on demand, minimizing reagent spoilage and ensuring maximum active ligand yield.
The dual tert-butyl substitution on 2,4-di-tert-butyl-6-nitrophenol is a strict structural requirement for the synthesis of highly active Group 4 and Group 13 polymerization catalysts. When reduced and condensed into Schiff base ligands, the massive steric bulk provided by the ortho- and para-tert-butyl groups enforces the formation of mononuclear active sites [1]. If a buyer were to substitute this with a less hindered precursor like 2-nitrophenol, the resulting transition metal complexes (e.g., Al or Ti complexes) would lack sufficient steric shielding, leading to the formation of inactive oxygen-bridged multinuclear species. Studies demonstrate that Al complexes bearing sterically bulky ligands derived from the di-tert-butyl precursor display significantly higher catalytic activity in the ring-opening polymerization (ROP) of ε-caprolactone compared to unhindered analogs [1].
| Evidence Dimension | Catalyst structural integrity and polymerization activity |
| Target Compound Data | Ligands derived from 2,4-di-tert-butyl-6-nitrophenol enforce active mononuclear catalyst species with high ROP activity. |
| Comparator Or Baseline | 2-Nitrophenol (unhindered precursor) |
| Quantified Difference | Unhindered analogs collapse into inactive dimers, whereas the di-tert-butyl groups maintain single-site catalyst activity. |
| Conditions | Ring-opening polymerization (ROP) of ε-caprolactone using Al-Schiff base complexes. |
The specific di-tert-butyl substitution pattern is absolutely critical for buyers designing high-performance, single-site transition metal catalysts for polymer synthesis.
In inorganic biomimetic studies evaluating nitric oxide dioxygenase activity, 2,4-di-tert-butylphenol is utilized as a specific chemical trap for peroxynitrite (ONOO-) intermediates, yielding 2,4-di-tert-butyl-6-nitrophenol as the exclusive nitration product [1]. Because the bulky tert-butyl groups completely block the para and one ortho position, electrophilic attack is restricted strictly to the remaining ortho position. This allows for clean isolation and precise quantification of the nitrophenol product (often isolated in 40-67% yields depending on the metal complex) [1]. If unhindered phenols were used, the assay would produce a complex, difficult-to-quantify mixture of ortho- and para-nitrated isomers, destroying the quantitative reliability of the biomimetic model.
| Evidence Dimension | Regioselectivity of nitration for analytical quantification |
| Target Compound Data | Yields a single, easily quantifiable isomer (2,4-di-tert-butyl-6-nitrophenol). |
| Comparator Or Baseline | Unhindered phenols (e.g., phenol or 4-methylphenol) |
| Quantified Difference | Unhindered phenols yield complex multi-isomer mixtures, whereas the di-tert-butyl system yields 100% regioselective nitration at the open ortho position. |
| Conditions | Reaction with metal-peroxynitrite intermediates in biomimetic NO-dioxygenase assays. |
For researchers studying reactive nitrogen species, utilizing this specific sterically hindered system guarantees a clean, easily quantifiable biomarker for peroxynitrite generation.
2,4-Di-tert-butyl-6-nitrophenol is a primary starting material for synthesizing bulky Schiff base (Salen/Salalen) ligands. Following reduction to the amino-phenol, it is condensed with various aldehydes to form ligands that stabilize highly active mononuclear Titanium, Zirconium, and Aluminum catalysts. The extreme steric bulk provided by the tert-butyl groups prevents catalyst dimerization, making it essential for high-yield ring-opening polymerization (ROP) of ε-caprolactone and stereoselective olefin polymerizations[1].
Because 2-amino-4,6-di-tert-butylphenol is highly prone to oxidative degradation under ambient conditions, industrial and academic laboratories procure 2,4-di-tert-butyl-6-nitrophenol as a shelf-stable reservoir. It can be stored indefinitely without inert atmosphere and cleanly reduced via Pd/C-catalyzed hydrogenation immediately prior to use, ensuring maximum purity and yield for downstream coupling or condensation reactions [2].
In pharmaceutical manufacturing and quality control, 2,4-di-tert-butyl-6-nitrophenol serves as a critical reference standard. It is utilized to track and quantify unreacted precursors and nitrated byproducts (often designated as Ivacaftor Impurities) during the multi-step synthesis of the CFTR potentiator drug Ivacaftor, ensuring API batches meet stringent regulatory purity requirements [3].
In bioinorganic chemistry, this compound is utilized as the definitive analytical standard for quantifying peroxynitrite (ONOO-) generation. When studying the NO-dioxygenase activity of synthetic metalloporphyrins (e.g., Co, Mn, Fe complexes), researchers use 2,4-di-tert-butylphenol as a trap; the exclusive formation of 2,4-di-tert-butyl-6-nitrophenol provides a regiochemically pure, highly reproducible metric for reactive nitrogen species activity [4].
Irritant